3-Methylbutane-1,2,4-triol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62946-59-2 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
3-methylbutane-1,2,4-triol |
InChI |
InChI=1S/C5H12O3/c1-4(2-6)5(8)3-7/h4-8H,2-3H2,1H3 |
InChI Key |
RXEJCNRKXVSXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(CO)O |
Origin of Product |
United States |
Academic Context and Significance of 3 Methylbutane 1,2,4 Triol in Contemporary Organic Chemistry
Significance as a Polyol in Chemical Research
The classification of 3-methylbutane-1,2,4-triol as a polyol is central to its chemical identity and research interest. evitachem.com Polyols are compounds containing multiple hydroxyl groups, and as a triol, this molecule possesses three such groups. fiveable.me This structural feature profoundly influences its physical and chemical properties. The hydroxyl groups enable the molecule to form strong intermolecular hydrogen bonds, which generally leads to increased polarity, higher boiling points, and greater solubility in polar solvents compared to alcohols with fewer hydroxyl groups. fiveable.me
The reactivity of this compound is characteristic of alcohols. The hydroxyl groups can participate in a variety of chemical transformations, making it a subject of interest in several scientific domains. evitachem.com Key reactions include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters. evitachem.comfiveable.me
Oxidation: The primary and secondary alcohol groups can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used. evitachem.comfiveable.me
Etherification: Reaction to form ethers. fiveable.me
This inherent reactivity makes the compound a versatile building block. fiveable.me Its structural properties have led to explorations of its potential applications in polymer chemistry and material science. evitachem.com For instance, it has been identified as a potential component in bonding material formulations. google.com The presence of multiple reactive sites allows it to act as a cross-linking agent or a monomer in the synthesis of polyesters and other polymers.
Relevance as a Versatile Intermediate in Advanced Synthetic Strategies
Beyond its properties as a polyol, this compound is highly relevant as a versatile intermediate or building block in advanced organic synthesis. fiveable.meresearchgate.netsigmaaldrich.com Its utility is particularly pronounced in the field of stereoselective synthesis, where the goal is to create complex molecules with specific three-dimensional arrangements.
A significant example of its application is in the synthesis of chiral building blocks, which are crucial for the development of pharmaceutical agents and the synthesis of complex natural products. researchgate.net Researchers have successfully synthesized a specific stereoisomer, (S)-3-(hydroxymethyl)butane-1,2,4-triol, starting from D-isoascorbic acid, a common food preservative. researchgate.netsigmaaldrich.com This process involved a key step of highly regioselective epoxide opening to introduce the branched structure. researchgate.net
This chiral synthon has been effectively used in the stereoselective synthesis of a novel class of bioactive lipids known as (dihydro)-N-homo(phyto)ceramides. researchgate.netsigmaaldrich.com The ability to construct such complex, stereochemically defined molecules from a relatively simple, derivable chiral intermediate highlights the strategic importance of this compound. The synthesis of the triol itself can be accomplished through established methods, such as the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com This accessibility, combined with its functional group versatility, solidifies its role as a valuable tool for chemists engaged in the synthesis of intricate molecular architectures. researchgate.net
Exemplary Synthetic Application of a this compound Derivative
| Starting Material | Key Intermediate | Final Product Class | Significance | Source |
| D-isoascorbic acid | (S)-3-(hydroxymethyl)butane-1,2,4-triol | (dihydro)-N-homo(phyto)ceramides | Stereoselective synthesis of complex, biologically relevant molecules from a flexible chiral building block. | researchgate.netsigmaaldrich.com |
Stereochemical Investigations of 3 Methylbutane 1,2,4 Triol
Analysis of Stereogenic Centers within the 3-Methylbutane-1,2,4-triol Framework
This compound is a polyol with the chemical formula C₅H₁₂O₃. nih.gov Its molecular structure consists of a four-carbon backbone with a methyl group at the third carbon and hydroxyl (-OH) groups at the first, second, and fourth carbons.
The potential for stereoisomerism in this molecule arises from the presence of stereogenic centers, which are typically carbon atoms bonded to four different substituent groups. In the this compound framework, two such centers can be identified:
Carbon-2 (C2): This carbon is bonded to a hydrogen atom (-H), a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a (3-hydroxy-2-methyl)propyl group [-CH(CH₃)CH₂OH]. As these four groups are distinct, C2 is a stereogenic center.
Carbon-3 (C3): This carbon is attached to a hydrogen atom (-H), a methyl group (-CH₃), a (1,2-dihydroxy)ethyl group [-CH(OH)CH₂OH], and a hydroxymethyl group (-CH₂OH). These four groups are also unique, making C3 a second stereogenic center.
The presence of two stereogenic centers means that this compound can exist as a maximum of 2ⁿ = 2² = 4 distinct stereoisomers. libretexts.org These isomers are grouped into pairs of enantiomers and sets of diastereomers.
Enantiomeric and Diastereomeric Forms of this compound
Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com They are broadly classified as either enantiomers or diastereomers. oregonstate.edu
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu For this compound, the (2R,3R) and (2S,3S) forms are one enantiomeric pair, while the (2R,3S) and (2S,3R) forms are the second pair.
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgoregonstate.edu This relationship occurs when a molecule has two or more stereocenters and at least one, but not all, of the stereocenters differ between the two molecules. For example, the (2R,3R) isomer is a diastereomer of both the (2R,3S) and (2S,3R) isomers.
The four stereoisomers of this compound are commonly distinguished by the prefixes erythro and threo. The erythro isomers have similar substituents on adjacent chiral carbons on the same side in a Fischer projection, corresponding to the (2R,3R) and (2S,3S) configurations. The threo isomers have these substituents on opposite sides, corresponding to the (2R,3S) and (2S,3R) configurations.
The (2R,3R) stereoisomer is part of the erythro pair. Its mirror image is the (2S,3S) enantiomer, and its diastereomers are the (2R,3S) and (2S,3R) threo isomers. oregonstate.edunih.gov
Research has demonstrated a stereoselective synthesis of the (2R,3R)-erythro isomer starting from diethyl L-(+)-tartrate, which has a (2R,3R) configuration. tandfonline.com A key step in this synthesis is the formation of diethyl (2R,3R)-erythro-3-methylmalate, which establishes the required stereochemistry at both chiral centers. tandfonline.com This chemical correlation provides strong evidence for the assignment of the (2R,3R) absolute configuration.
The (2S,3R) stereoisomer belongs to the threo pair and is identified by the CAS Number 77333-42-7. lookchem.com Its enantiomer is (2R,3S)-threo-3-methylbutane-1,2,4-triol (CAS Number 77333-26-7). lookchem.com The diastereomers of the (2S,3R) form are the erythro isomers, (2R,3R) and (2S,3S).
The (2S,3S) stereoisomer is the enantiomer of the (2R,3R) form and completes the erythro pair. chemspider.com As the mirror image of the (2R,3R) isomer, it possesses identical physical properties such as melting point and boiling point, but will rotate plane-polarized light in the opposite direction. It is diastereomerically related to both the (2R,3S) and (2S,3R) threo isomers.
Table 1: Stereoisomers of this compound
| Configuration | Stereochemical Classification | Enantiomer | Diastereomers |
| (2R,3R) | erythro | (2S,3S) | (2R,3S), (2S,3R) |
| (2S,3S) | erythro | (2R,3R) | (2R,3S), (2S,3R) |
| (2R,3S) | threo | (2S,3R) | (2R,3R), (2S,3S) |
| (2S,3R) | threo | (2R,3S) | (2R,3R), (2S,3S) |
Methods for Assignment of Absolute Configuration in this compound Derivatives
Determining the absolute spatial arrangement (R or S) at each stereocenter is a critical step in characterizing a chiral molecule. Several powerful analytical techniques are employed for this purpose. sioc-journal.cn
The nomenclature itself is based on the Cahn-Ingold-Prelog (CIP) priority rules , a system used to assign a priority to each of the four groups attached to a stereocenter based on atomic number. libretexts.orgyale.edu Once priorities are assigned, the molecule is oriented so the lowest-priority group points away from the viewer, and the direction traced from priority 1 to 2 to 3 determines the configuration: clockwise for R (rectus) and counter-clockwise for S (sinister). libretexts.orgyoutube.com
Experimental methods to determine which stereoisomer has been synthesized include:
X-Ray Crystallography: This is often considered the most definitive method for assigning absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable crystalline derivative. The resulting electron density map provides a precise three-dimensional structure of the molecule, from which the absolute configuration can be directly observed. libretexts.org
Chemical Correlation: This method involves chemically transforming a molecule of unknown stereochemistry into a compound whose absolute configuration is already known, or vice versa. For instance, the synthesis of (2R,3R)-3-methylbutane-1,2,4-triol from L-(+)-tartaric acid, a compound of known (2R,3R) configuration, serves to assign the configuration of the product. tandfonline.com In other studies, the stereochemistry of a synthesized triol was confirmed by comparative chiral gas chromatography analysis against known reference compounds. d-nb.info
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used technique for polyfunctional compounds like triols. The hydroxyl groups of the enantiomeric or diastereomeric triol can be reacted with a chiral derivatizing agent, such as Mosher's acid (MTPA), to form new diastereomeric esters. oup.com Because diastereomers have different physical properties, they exhibit distinct signals in an NMR spectrum. By analyzing the differences in the chemical shifts (Δδ) between the signals of the two diastereomeric derivatives, the absolute configuration of the original alcohol can be deduced based on established empirical models. oup.com
Synthetic Methodologies for 3 Methylbutane 1,2,4 Triol and Its Stereoisomers
Chemical Synthesis Approaches to 3-Methylbutane-1,2,4-triol
Total synthesis provides a direct route to this compound. One documented approach begins with the catalytic hydrogenation of malic acid or its esters. google.comdtic.mil For instance, diethyl malate (B86768) can be hydrogenated using a copper chromite catalyst to yield 1,2,4-butanetriol (B146131), which can then be methylated. google.com However, this method often requires harsh conditions and large amounts of catalyst. google.comdtic.mil
Another total synthesis strategy involves the hydroformylation of 2,3-epoxy-1-propanol (glycide), followed by catalytic hydrogenation of the resulting oxo product. google.com While effective, this multi-step synthesis can be complex and may utilize costly starting materials. google.com
A different synthetic pathway starts from 2-methyltetrol. The synthesis of 3-methylenebutane-1,2,4-triol, a related compound, has been achieved from 2-methyltetrol through a series of reactions involving acetylation, elimination, and subsequent hydrolysis. acs.org This method could potentially be adapted for the synthesis of this compound.
A common and efficient strategy for synthesizing this compound and its stereoisomers involves the modification of readily available chiral precursors.
From Malic Acid Esters: (S)-malic acid is a frequently used starting material from the chiral pool. A process for preparing butanetriols involves the reduction of malic acid diesters using sodium borohydride (B1222165) in a mixture of an ether and an alcohol. google.com For example, (S)-malic acid dimethyl ester can be reduced to (S)-(-)-butane-1,2,4-triol. google.com This method is advantageous as it can be carried out at ambient temperature. google.com
From Epoxides: Epoxides are versatile intermediates in the synthesis of this compound. The regioselective opening of epoxides is a key step in many synthetic routes. For example, a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block has been synthesized from D-isoascorbic acid, where a key step is the high-yield, fully regioselective opening of an epoxide. researchgate.net
In another instance, the synthesis of (S)-1,2,4-butanetriol has been achieved from (S)-benzyloxymethyl oxirane. This involves a Grignard addition followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting groups. Furthermore, the reaction of MBO 2,3-epoxide (3,3-dimethyloxiran-2-yl)methanol) under acidic conditions can lead to the formation of 3-methylbutane-1,2,3-triol, a related isomer. oberlin.edu
| Precursor | Reagents and Conditions | Product | Reference |
| Malic acid diester | Sodium borohydride, ether, alcohol | Butane-1,2,4-triol | google.com |
| (S)-Benzyloxymethyl oxirane | Grignard reagent, then H2/Pd-C | (S)-1,2,4-Butanetriol | |
| D-Isoascorbic acid | Multi-step synthesis including epoxide opening | (S)-3-(Hydroxymethyl)butane-1,2,4-triol | researchgate.net |
| 2,3-Epoxy-1-propanol (glycide) | Hydroformylation, then hydrogenation | 1,2,4-Butanetriol | google.com |
Regioselective reactions are crucial for the controlled synthesis of complex molecules like this compound. The regioselective opening of epoxides, as mentioned earlier, is a prime example. researchgate.net This strategy ensures that the nucleophile attacks a specific carbon atom of the epoxide ring, leading to the desired constitutional isomer.
Another example of regioselectivity is the chelation-assisted substrate-controlled asymmetric lithiation-allyboration of a chiral carbamate (B1207046) derived from 1,2,4-butanetriol acetonide. nih.gov This method allows for the introduction of substituents at a specific position with high diastereoselectivity. nih.gov Such strategies are essential for building the carbon skeleton and introducing the necessary functional groups with precision.
Asymmetric and Stereoselective Synthesis of this compound Enantiomers
Accessing enantiomerically pure forms of this compound is critical for its application in the synthesis of chiral molecules.
The chiral pool refers to the collection of abundant, enantiopure natural products that can be used as starting materials in synthesis. wikipedia.org This approach is highly effective if the target molecule's structure is similar to a readily available chiral compound. wikipedia.orgtcichemicals.com
(R)-malic acid and D-isoascorbic acid are examples of chiral pool starting materials that have been successfully employed in the synthesis of enantiomers of butanetriol derivatives. researchgate.netlookchem.com Starting from these enantiopure precursors ensures that the chirality is maintained throughout the synthetic sequence, leading to the desired enantiomer of this compound. For instance, a formal total synthesis of both enantiomers of berkelic acid utilized (R)-malic acid as one of the key starting fragments. lookchem.com
Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. sigmaaldrich.comcardiff.ac.ukyork.ac.uk This method utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to an excess of one enantiomer. sigmaaldrich.comuvic.ca
While specific examples of asymmetric catalysis directly applied to the synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis are highly relevant. For instance, the Sharpless asymmetric dihydroxylation and epoxidation are powerful methods for introducing chirality into molecules and could be applied to suitable olefinic precursors to generate chiral epoxides or diols en route to this compound. researchgate.netnii.ac.jp
Chiral oxazaborolidinium ions (COBIs) are effective catalysts for a variety of asymmetric transformations, including nucleophilic additions. sigmaaldrich.com Such catalysts could potentially be used to control the stereoselective addition of a methyl group or a functionalized one-carbon unit to a suitable precursor to establish the stereocenter at C3.
| Catalytic Approach | Potential Application in this compound Synthesis | General Principle |
| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of a suitable alkene precursor to form a chiral diol intermediate. | Uses a chiral osmium catalyst to add two hydroxyl groups across a double bond in a stereoselective manner. researchgate.net |
| Sharpless Asymmetric Epoxidation | Epoxidation of an allylic alcohol precursor to create a chiral epoxide. | Employs a titanium-tartrate catalyst to enantioselectively epoxidize allylic alcohols. researchgate.net |
| Asymmetric Aldol Reactions | Reaction of an enolate with an aldehyde to create new stereocenters. | Can be catalyzed by chiral Lewis acids or organocatalysts to control the stereochemical outcome. tcichemicals.com |
| Asymmetric Hydrogenation | Reduction of a ketone or alkene precursor to introduce a chiral center. | Utilizes chiral metal complexes to deliver hydrogen stereoselectively. |
Diastereoselective Synthetic Pathways
The controlled synthesis of specific stereoisomers of this compound relies on diastereoselective strategies that leverage chiral starting materials. These pathways are crucial for accessing optically pure forms of the triol, which are valuable as chiral building blocks in the synthesis of more complex molecules.
One notable approach begins with readily available chiral pool precursors such as tartaric acid. For instance, a stereoselective synthesis of a protected form of this compound has been achieved starting from L-(+)-tartaric acid. The process involves converting diethyl L-(+)-tartrate into diethyl (2R,3R)-erythro-3-methylmalate, which serves as a key intermediate. This intermediate establishes the desired stereochemistry at the C2 and C3 positions. Subsequent reduction and protection steps yield the this compound 1,2-acetonide, a versatile derivative for further synthetic transformations.
Another effective strategy utilizes D-isoascorbic acid, a common food preservative, to synthesize a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block. A key transformation in this synthetic route is the highly regioselective opening of an epoxide, which introduces the branching methyl group and sets the stereochemistry. This method provides a flexible synthon that has been successfully used in the elaboration of N-homoceramides.
The table below summarizes key aspects of these diastereoselective synthetic pathways.
Table 1: Diastereoselective Synthetic Routes to this compound Derivatives| Starting Material | Key Intermediate/Reaction | Product |
|---|---|---|
| L-(+)-Tartaric acid | Diethyl (2R,3R)-erythro-3-methylmalate | This compound 1,2-acetonide |
| D-Isoascorbic acid | Regioselective epoxide opening | (S)-3-(Hydroxymethyl)butane-1,2,4-triol |
Biocatalytic and Chemo-Enzymatic Routes to this compound Derivatives
Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high stereoselectivity under mild reaction conditions. These methods are increasingly employed for producing chiral synthons like this compound.
Microbial Biotransformations for Stereoselective Production
Whole-cell microbial systems can be harnessed for the stereoselective production of this compound. The advantages of using microbial biotransformations include high stereoselectivity and the ability to perform reactions at ambient temperature and pressure, which minimizes issues like racemization and epimerization that can occur in chemical processes. bioline.org.br
A specific example involves the use of whole-cells from Rhodococcus species. In one study, Rhodococcus pyridinivorans was used for the biotransformation of (E)-4-hydroxy-3-methylbut-2-enoic acid. d-nb.info The microbial cells catalyze a water addition reaction, and subsequent chemical reduction of the resulting lactone product with lithium aluminum hydride (LiAlH₄) yields (R)-2-methylbutane-1,2,4-triol. d-nb.info This process demonstrates the potential of microbial catalysts to produce specific enantiomers of the target triol. d-nb.info
Additionally, 2-methylbutane-1,2,4-triol (B1597996) has been identified as a natural product isolated from the endophytic fungus Penicillium concentricum, found in the liverwort Trichocolea tomentella. researchgate.net This finding suggests that biosynthetic pathways within this fungus are capable of producing the compound, opening avenues for its potential production through fermentation. researchgate.net
Table 2: Microbial Biotransformation for this compound Production
| Microorganism | Substrate | Product (after reduction) | Stereochemistry |
|---|---|---|---|
| Rhodococcus pyridinivorans | (E)-4-hydroxy-3-methylbut-2-enoic acid | 2-Methylbutane-1,2,4-triol | (R)-configuration |
Enzymatic Derivatization and Synthesis
Chemo-enzymatic synthesis combines the precision of enzymes with the practicality of chemical reactions to create efficient synthetic routes. nih.govbeilstein-journals.org While direct enzymatic synthesis of this compound is not widely documented, the principles of enzymatic derivatization are highly applicable to this polyol. Enzymes, particularly lipases, are frequently used for the regio- and stereoselective modification of poly-hydroxy compounds. rsc.org
Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic alcohols. nih.gov In the context of this compound, a lipase (B570770) could selectively acylate one of the primary or secondary hydroxyl groups, allowing for the separation of enantiomers or diastereomers. For example, Lipozyme® TL IM has been shown to catalyze the diastereoselective acetylation of the C-4′-hydroxymethyl group in xylofuranosylnucleosides, demonstrating the high selectivity achievable with enzymes for modifying polyols. rsc.org
This approach is exemplified in the chemo-enzymatic synthesis of the closely related 2-methylbutane-1,2,3,4-tetraol, where lipase-catalyzed enantioselective resolution is a key step. researchgate.net Such methods could be adapted for this compound to selectively protect or modify its hydroxyl groups, facilitating the synthesis of specific derivatives. The choice of enzyme and reaction conditions, such as the acyl donor and solvent, is critical for achieving high selectivity and yield. rsc.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-(+)-Tartaric acid |
| Diethyl L-(+)-tartrate |
| Diethyl (2R,3R)-erythro-3-methylmalate |
| This compound 1,2-acetonide |
| D-Isoascorbic acid |
| (S)-3-(Hydroxymethyl)butane-1,2,4-triol |
| N-Homoceramides |
| (E)-4-hydroxy-3-methylbut-2-enoic acid |
| Lithium aluminum hydride |
| (R)-2-methylbutane-1,2,4-triol |
| 2-Methylbutane-1,2,4-triol |
| 2-Methylbutane-1,2,3,4-tetraol |
Theoretical and Computational Studies of 3 Methylbutane 1,2,4 Triol
Quantum Chemical Investigations of Electronic Structure and Reactivity
A deep dive into the electronic structure and reactivity of a molecule like 3-Methylbutane-1,2,4-triol is typically achieved through quantum chemical methods. However, specific studies employing these techniques for this particular compound are not currently available in the reviewed literature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational tool for predicting molecular properties such as optimized geometry, electronic energies, and reactivity descriptors. While general DFT studies have been conducted on various polyhydroxylated compounds to understand their antioxidant activities or catalytic transformations, no specific DFT calculations focused on this compound have been published. Such a study would provide valuable insights into its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential, which are crucial for understanding its chemical behavior.
Ab Initio Molecular Orbital Studies
Similarly, ab initio molecular orbital studies, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theoretical accuracy. There are no records of ab initio calculations being performed to elucidate the electronic and structural properties of this compound.
Molecular Dynamics Simulations and Interfacial Behavior
Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in condensed phases and their interactions at interfaces. The application of MD to this compound would shed light on its solvation and the intricate network of hydrogen bonds it forms.
Simulations of this compound in Condensed Phases
The simulation of this compound in solvents like water would be critical to understanding its behavior in biological or industrial systems. Computational studies on other small polyols have demonstrated their ability to modify the structure and dynamics of surrounding water molecules. researchgate.net However, no such simulations have been specifically reported for this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
The three hydroxyl groups of this compound are expected to form a complex network of intra- and intermolecular hydrogen bonds. The nature and dynamics of these hydrogen bonds are fundamental to its physical properties, such as boiling point and viscosity, and its interaction with other molecules. While the general impact of polyols on the hydrogen bond network of water has been a subject of computational research researchgate.net, a specific analysis for this compound is not available.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the carbon backbone and the rotation around the C-O bonds in this compound give rise to multiple possible conformations. Understanding the relative energies of these conformers is key to predicting its predominant shapes and, consequently, its chemical and biological activity.
A doctoral thesis briefly mentions the use of Monte Carlo conformational searches with the OPLS force field for a larger molecule that contains the this compound scaffold. ub.edu This suggests that computational methods are applicable for studying its conformations. However, a dedicated and comprehensive study of the conformational analysis and energy landscape of the isolated this compound molecule has not been published. Such a study would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them.
Biochemical Roles and Metabolic Transformations Involving 3 Methylbutane 1,2,4 Triol and Analogues
Role as a Biochemical Precursor in Natural Product Biosynthesis
Current scientific literature does not identify 3-methylbutane-1,2,4-triol as a direct biochemical precursor in the biosynthesis of other natural products. Its origins are primarily traced to atmospheric chemical processes rather than established metabolic pathways for secondary metabolite production in organisms like plants or fungi.
However, its ultimate precursor, isoprene (B109036), is the fundamental building block for a vast array of natural products known as isoprenoids or terpenoids. pnas.orgcreative-proteomics.com In plants, fungi, and bacteria, isoprene units are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. pnas.orgresearchgate.net These pathways produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the activated C5 units that are condensed to form the backbone of more than 25,000 isoprenoid compounds. nih.govresearchgate.net
While this compound shares the same C5 carbon skeleton as these fundamental precursors, it is not an intermediate in the MVA or MEP pathways. Instead, it is a downstream oxidation product of isoprene after it has been emitted into the atmosphere.
Participation in Cellular Metabolic Pathways
There is no direct evidence to suggest that this compound participates in core cellular metabolic pathways such as glycolysis, the citric acid cycle, or fatty acid metabolism. wikipedia.orgnih.gov Its highly oxidized and hydrated structure is not recognized as a substrate or intermediate by the enzymes in these central routes.
However, metabolic transformations involving its ultimate precursor, isoprene, have been identified in certain microorganisms. Several bacterial strains, including species of Rhodococcus and Variovorax, are capable of utilizing isoprene as a sole source of carbon and energy. microbiologyresearch.orgnih.govru.nl This bacterial degradation represents a significant environmental sink for atmospheric isoprene. ru.nl
The metabolic pathway in these bacteria does not proceed through this compound. Instead, it involves a distinct series of enzymatic reactions:
Oxidation: Isoprene is first oxidized to 1,2-epoxy-2-methyl-1,3-butadiene (epoxyisoprene) by an enzyme called isoprene monooxygenase (IsoMO). microbiologyresearch.orgnih.gov
Conjugation: The toxic epoxide intermediate is then conjugated with glutathione (B108866) (GSH), a key cellular antioxidant, by the enzyme glutathione S-transferase (IsoI). microbiologyresearch.orgnih.gov
Further Metabolism: The resulting conjugate undergoes further enzymatic transformations, eventually feeding into central metabolic pathways like β-oxidation. nih.govru.nl
This bacterial pathway highlights a form of metabolic transformation of an analogue (isoprene), but the specific intermediates are structurally different from this compound.
| Pathway Step | Enzyme | Substrate | Product | Organism Example |
| Initial Oxidation | Isoprene Monooxygenase (IsoMO) | Isoprene | 1,2-epoxy-2-methyl-1,3-butadiene | Rhodococcus sp. AD45 |
| Glutathione Conjugation | Glutathione S-transferase (IsoI) | Epoxyisoprene + Glutathione | 1-hydroxy-2-glutathionyl-2-methyl-3-butene | Rhodococcus sp. AD45 |
| Dehydrogenation | Dehydrogenase (IsoH) | 1-hydroxy-2-glutathionyl-2-methyl-3-butene | 2-glutathionyl-2-methyl-3-butenoate | Rhodococcus sp. AD45 |
Formation and Reactivity in Atmospheric Secondary Organic Aerosol (SOA) Chemistry
This compound and its isomers are significant components of atmospheric secondary organic aerosol (SOA), which are fine particulate matter formed from the oxidation of volatile organic compounds (VOCs). The chemistry of these triols is intrinsically linked to the atmospheric fate of biogenic VOCs.
The primary atmospheric source of this compound and related C5-alkene triols is the photooxidation of isoprene (2-methyl-1,3-butadiene), the most abundant non-methane VOC emitted by terrestrial vegetation. nih.govnsf.gov When isoprene reacts with atmospheric oxidants, particularly the hydroxyl radical (OH) under low-NOx conditions, it forms isoprene epoxydiols (IEPOX). nih.gov
These IEPOX molecules can then undergo further reactions in the aerosol phase to form various polyols, including C5-alkene triols. nih.gov One such product, 3-methylenebutane-1,2,4-triol, is a structural isomer of this compound and a key tracer for isoprene-derived SOA. nih.govnsf.gov
Monoterpenes (C10H16), another major class of biogenic VOCs, are also significant precursors to SOA. microbiologyresearch.org Their oxidation by OH, ozone (O3), and nitrate (B79036) radicals (NO3) leads to a wide range of low-volatility products that contribute to aerosol formation. creative-proteomics.comresearchgate.netru.nl While this compound is not a direct product of monoterpene oxidation, the atmospheric environments rich in monoterpene SOA are often also influenced by isoprene emissions, leading to complex aerosol mixtures.
A crucial step in the formation of this compound analogues within atmospheric aerosols is the acid-catalyzed multiphase chemistry of IEPOX. nsf.gov Once gas-phase IEPOX partitions into acidic aqueous aerosol particles (often containing sulfate), the epoxide ring is opened. This process, driven by the high acidity, leads to the formation of various products through nucleophilic attack by water or other species.
This acid-driven particle-phase isomerization of IEPOX is a definitive formation mechanism for compounds like 3-methylenebutane-1,2,4-triol and 3-methyltetrahydrofuran-2,4-diols. nih.govnsf.gov Laboratory studies mimicking atmospheric conditions have confirmed that these C5-alkene triols are not merely analytical artifacts but are genuinely formed through these reactive uptake and isomerization pathways on acidic aerosols. nih.govnsf.gov
| Precursor | Key Intermediate | Reaction Condition | Product Example |
| Isoprene | Isoprene Epoxydiol (IEPOX) | Gas-phase photooxidation (e.g., with OH radical) | IEPOX |
| IEPOX | IEPOX (in aerosol) | Particle-phase acid-catalyzed isomerization | 3-Methylenebutane-1,2,4-triol |
The formation of this compound and its analogues is highly relevant to air quality and climate. These compounds contribute to the total mass of atmospheric fine particulate matter (PM2.5), which has well-documented impacts on human health and the Earth's radiative balance.
Research has confirmed the presence of these C5-alkene triols in atmospheric SOA samples. nih.govnsf.gov Due to their semi-volatile nature, they can exist in both the gas and particle phases, allowing for transport and distribution in the atmosphere. nih.govnsf.gov Based on yields from chamber studies, it has been estimated that atmospheric 3-methyltetrahydrofuran-2,4-diols and 3-methylenebutane-1,2,4-triol could contribute as much as 8.7 Tg of carbon per year to the global aerosol burden, highlighting their significant environmental impact. nih.govnsf.gov The atmospheric fate of these triols is tied to the lifetime of the aerosol particles they reside in, which can be removed from the atmosphere through wet or dry deposition.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methylbutane 1,2,4 Triol
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 3-Methylbutane-1,2,4-triol from complex matrices and for resolving its stereoisomers. The choice of technique is dictated by the analyte's physicochemical properties, particularly its high polarity and low volatility.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)
Gas chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds. However, the direct analysis of polyols like this compound is challenging due to their low volatility and tendency to undergo thermal degradation in the hot injector and column. To overcome these limitations, derivatization is an essential prerequisite. researchgate.netgcms.cz This process modifies the analyte's functional groups to increase its volatility and thermal stability. researchgate.net
The most common derivatization strategy for compounds with active hydrogens, such as the hydroxyl groups in this compound, is silylation. gcms.cz This reaction replaces the active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. tcichemicals.com The resulting TMS-ether derivatives are significantly more volatile and less polar, making them amenable to GC analysis. gcms.cz
When coupled with Mass Spectrometry (GC-MS), this technique provides both chromatographic separation and structural information, allowing for definitive identification and quantification. jmchemsci.comjmchemsci.com The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70-80°C for 30-60 minutes |
| GC Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 60°C, ramp to 280°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 40-500 |
High-Performance Liquid Chromatography (HPLC) and Hydrophilic-Interaction Liquid Chromatography (HILIC)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds, and can often be performed without derivatization. For highly polar analytes like this compound, which are poorly retained on traditional reversed-phase (RP) columns, Hydrophilic-Interaction Liquid Chromatography (HILIC) is a superior alternative.
HILIC utilizes a polar stationary phase (such as silica (B1680970), amide, or diol-based materials) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small percentage of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. Retention is based on a compound's hydrophilicity, with more polar compounds being retained longer. This mechanism is ideal for the separation and quantification of small polyols.
Table 2: Representative HILIC Method Parameters for this compound Analysis
| Parameter | Typical Condition |
|---|---|
| HILIC Column | Amide- or Diol-functionalized silica phase (e.g., 3 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0) |
| Gradient | 95% A to 70% A over 15 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30-40°C |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). As these isomers can have distinct biological activities, it is crucial to separate and quantify them. Chiral chromatography is the definitive method for assessing enantiomeric purity.
This technique employs a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with hydroxyl groups. scispace.com The separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for optimizing the separation. scispace.com
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the molecular identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the exact connectivity of atoms within the molecule can be determined. mdpi.com
For this compound (C₅H₁₂O₃), the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shift of these signals, their integration (proton ratio), and their splitting patterns (multiplicity) provide detailed information about the neighboring protons. docbrown.info Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *
| Atom Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-H₂ | ~3.5 - 3.7 (m) | ~65-68 |
| C2-H | ~3.8 - 4.0 (m) | ~75-78 |
| C3-H | ~1.8 - 2.0 (m) | ~38-41 |
| C4-H₂ | ~3.4 - 3.6 (m) | ~63-66 |
| C3-CH₃ | ~0.9 - 1.1 (d) | ~15-18 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. Multiplicity: d = doublet, m = multiplet.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. jmchemsci.com When coupled with a chromatographic inlet like GC or HPLC, it provides confirmation of the identity of the separated peaks. In Electron Ionization (EI) mode, typically used in GC-MS, the molecule fragments in a characteristic pattern, which can be used for structural confirmation by comparing it to library spectra or by interpreting the fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. jmchemsci.com For this compound (C₅H₁₂O₃), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value to confirm its identity.
Table 4: Key High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₁₂O₃ |
| Calculated Monoisotopic Mass | 120.07864 Da |
| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+HCOO]⁻ |
| Required Mass Accuracy (HRMS) | < 5 ppm |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for elucidating the functional groups and electronic structure of molecules. For this compound, these methods provide critical information for its identification and characterization. IR spectroscopy is particularly adept at identifying the characteristic vibrational modes of the hydroxyl and alkyl groups, while UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy of this compound is dominated by the vibrational frequencies of its alcohol functionalities and its saturated hydrocarbon backbone. The presence of three hydroxyl (-OH) groups gives rise to a prominent and characteristic absorption band.
Key Research Findings:
The IR spectrum of a polyol like this compound is defined by several key absorption regions:
O-H Stretching: A strong and broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The extensive hydrogen bonding network in this triol contributes to the significant width of this peak.
C-H Stretching: The aliphatic nature of the compound is confirmed by the presence of sharp absorption bands in the 2850-3000 cm⁻¹ region. These bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl and methylene (B1212753) groups.
C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds in the primary and secondary alcohol groups result in strong absorptions in the fingerprint region, typically between 1000 and 1260 cm⁻¹. The exact positions of these bands can help distinguish between primary and secondary alcohols.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850-3000 | Strong, Sharp |
| C-O (Alcohol) | Stretching | 1000-1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light occurs when an electron is promoted from a lower energy molecular orbital to a higher energy one.
Key Research Findings:
For a molecule to absorb light in the UV-Vis region (typically 200-800 nm), it must contain chromophores, which are functional groups with π-electrons or non-bonding valence electrons that can undergo n→π* or π→π* transitions. utoronto.ca
This compound is a saturated polyol, meaning its structure consists solely of sigma (σ) bonds and non-bonding (n) electrons on the oxygen atoms. It lacks any conjugated systems or π-bonds. The energy required to excite electrons in σ bonds (σ→σ* transitions) is very high and falls in the vacuum UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. While the oxygen atoms possess non-bonding electrons, the n→σ* transitions of alcohols also occur at very short wavelengths, typically below 200 nm.
Consequently, a UV-Vis spectrum of pure this compound in a non-absorbing solvent is expected to show no significant absorbance peaks in the 200-800 nm range. This lack of absorption is a key characteristic of saturated aliphatic alcohols and can be used to confirm the absence of unsaturated impurities. While some polyols are used in applications requiring UV resistance, this property is generally associated with the formulation of the final material rather than the inherent UV absorption of the polyol itself. creative-proteomics.com
The following interactive data table outlines the expected UV-Vis absorption characteristics for this compound.
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| None | σ→σ* and n→σ* | < 200 | Not applicable in standard range |
Q & A
Q. What are the most reliable synthetic routes for producing 3-Methylbutane-1,2,4-triol in high enantiomeric purity?
Methodological Answer :
- Biocatalytic Desymmetrization : Lipase-catalyzed reactions (e.g., desymmetrization of aziridine intermediates) can achieve stereoselective synthesis of triols. For example, lipases have been used to produce protected 3-aminobutane-1,2,4-triol (ABT) with high enantioselectivity .
- Catalytic Hydrogenation : Hydrogenation of aromatic precursors (e.g., trihydroxybenzene derivatives) using Rh/Al₂O₃ under high pressure (100 atm) yields cis-dominant triols, though isomer separation remains a challenge .
- Optimization Tips : Use centrifugal counter-current chromatography (Centrifugal CCC) instead of silica gel chromatography to minimize product loss during purification .
Q. How can the stereochemical configuration of this compound be rigorously characterized?
Methodological Answer :
- NMR Spectroscopy : Assign configurations using ¹H and ¹³C NMR, focusing on coupling constants and chemical shifts of hydroxyl-bearing carbons. For example, cyclohexanetriol stereoisomers were resolved via 270 MHz ¹H NMR and 68 MHz ¹³C NMR .
- Mass Spectrometry : EI-MS and ESI-MS can confirm molecular weight and fragmentation patterns, as demonstrated for p-Menthan-1,2,4-triol .
- X-ray Crystallography : If crystalline derivatives (e.g., acetate esters) are synthesized, X-ray analysis provides definitive stereochemical proof .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stereoselectivity in triol synthesis be resolved?
Methodological Answer :
- Variable Analysis : Compare catalysts (e.g., Rh vs. Pd), pressure (1 atm vs. 100 atm), and solvents. For instance, Rh/Al₂O₃ under high pressure improved cyclohexanetriol yields but required post-reaction isomer separation .
- Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to identify rate-limiting steps or side reactions.
- Computational Modeling : Use DFT calculations to predict transition states and explain stereochemical outcomes, as seen in biocatalytic desymmetrization studies .
Q. What strategies enhance the regioselective functionalization of this compound for applications in asymmetric catalysis?
Methodological Answer :
- Protection/Deprotection Schemes : Temporarily block specific hydroxyl groups using silyl ethers (e.g., TBS) or acetates. For example, tosylated intermediates enabled selective functionalization in ABT synthesis .
- Metal Complexation : Exploit hydroxyl-metal interactions (e.g., with Ru or Pd) to direct reactions to specific sites, similar to chlorinated triols used in polymer stabilization .
- Enzyme Engineering : Customize lipases or esterases to recognize the methyl branch in this compound, improving regioselectivity .
Q. How can this compound serve as a chiral building block for complex natural product synthesis?
Methodological Answer :
- Fragment Coupling : Use Mitsunobu or Sharpless epoxidation to link the triol to other chiral units. For example, epoxy-triol intermediates were key in synthesizing anti-viral agents like saquinavir .
- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts and enzymes to convert racemic triols into single enantiomers during coupling reactions .
- Case Study : The triol’s methyl group could mimic branching in terpenoids or polyketides, as seen in p-Menthan-1,2,4-triol biosynthesis .
Data Contradiction Analysis
Q. Why do some studies report low yields of triols despite optimized conditions?
Methodological Answer :
- Isomer Formation : Hydrogenation of aromatic precursors often produces complex isomer mixtures (e.g., cis/trans diols and triols), reducing isolated yields. Centrifugal CCC improved separation efficiency for cyclohexanetriol .
- Side Reactions : Competing dehydration or etherification under acidic/basic conditions may occur. Use neutral buffers or low-temperature protocols to suppress these .
- Catalyst Poisoning : Trace impurities (e.g., sulfur compounds) can deactivate catalysts. Pre-purify starting materials via activated carbon or distillation .
Q. Key Tables for Reference
| Synthetic Method Comparison | Biocatalysis | Hydrogenation |
|---|---|---|
| Yield (%) | 60–85 | 30–50 |
| Enantiomeric Excess (ee) | >95% | N/A (racemic mix) |
| Key Challenge | Substrate Scope | Isomer Separation |
| Characterization Techniques | Application |
|---|---|
| 270 MHz ¹H NMR | Stereoisomer differentiation |
| ESI-MS | Molecular ion confirmation |
| Centrifugal CCC | High-purity isolation of polar compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
